Isopropyl 1-methyl-2-azetidinecarboxylate

Description

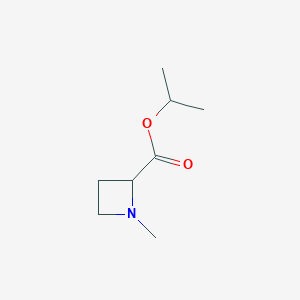

Structure

2D Structure

3D Structure

Properties

CAS No. |

51764-30-8 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

propan-2-yl 1-methylazetidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-5-9(7)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

FFSVJGLBWUNEBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CCN1C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Isopropyl 1 Methyl 2 Azetidinecarboxylate

Direct Derivatization Approaches

Direct derivatization involves starting with a molecule that already contains the azetidine-2-carboxylate framework. The desired N-methyl and isopropyl ester functionalities are then introduced in subsequent steps.

This approach begins with an isopropyl 2-azetidinecarboxylate precursor, which features a secondary amine within the azetidine (B1206935) ring. The key transformation is the introduction of a methyl group onto this nitrogen atom.

Standard N-alkylation conditions typically involve reacting the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

However, challenges can arise, including overalkylation or reactions at other functional groups. To enhance selectivity and yield, modern synthetic methods may employ protective group strategies or specialized reagents. For instance, the use of borane (B79455) complexes with N-substituted azetidine-2-carboxylic acid esters has been shown to dramatically improve the yields and diastereoselectivities of alkylation reactions on the carbon alpha to the ester, and similar principles of substrate activation could be applied to N-alkylation. nih.gov

Table 1: N-Alkylation Reaction Parameters

| Methylating Agent | Base | Typical Solvent | Key Considerations |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Acetonitrile, DMF, THF | Highly reactive; potential for quaternization of the nitrogen. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Acetone, Dichloromethane | Toxic reagent; requires careful handling. |

| Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) | N/A (reductive amination) | Formic Acid | Provides a mild method for N-methylation. |

Alternatively, one can start with 1-methylazetidine-2-carboxylic acid. The synthetic challenge then becomes the conversion of the carboxylic acid group into an isopropyl ester.

The most direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of isopropanol (B130326). Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

For substrates that are sensitive to strong acids and high temperatures, milder esterification methods are available. These often involve activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of isopropanol.

Table 2: Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Isopropanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure. masterorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Isopropanol, Pyridine | Room Temperature | High reactivity, suitable for sterically hindered alcohols. |

| Carbodiimide Coupling | Isopropanol, DCC or EDC, DMAP (catalyst) | 0°C to Room Temperature | Mild conditions, suitable for sensitive substrates. |

Ring-Forming Reactions for Azetidine Construction

This strategy involves building the four-membered azetidine ring from an acyclic starting material that already contains the necessary N-methyl and isopropyl ester functionalities, or precursors thereof.

Intramolecular cyclization is a powerful method for forming cyclic compounds, including the strained four-membered azetidine ring. The reaction involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule.

A classic and effective method for constructing the azetidine ring is the intramolecular cyclization of a γ-haloamine. clockss.org For the synthesis of Isopropyl 1-methyl-2-azetidinecarboxylate, the precursor would be an isopropyl 4-halo-2-(methylamino)butanoate.

In this reaction, the nitrogen atom of the methylamino group acts as a nucleophile, attacking the carbon atom bearing a halogen (e.g., bromine or chlorine), which serves as the leaving group. The reaction is typically promoted by a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The use of strong, non-nucleophilic bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) is common in these cyclizations. clockss.org This approach allows for the construction of the azetidine ring with the required substitution pattern already in place. clockss.orgacs.org A similar strategy involves the reaction of primary amines with 2,4-dibromobutyrates to form azetidine-2-carboxylic esters. clockss.org

The formation of an azetidine ring can also be achieved from precursors that are β-amino esters, provided there is a suitable leaving group at the γ-position relative to the nitrogen. A convenient synthesis of azetidine derivatives involves the rearrangement of β,γ-aziridino α-amino esters. nih.gov In a more direct approach analogous to the γ-haloamine pathway, an intramolecular nucleophilic substitution can occur. For instance, a molecule such as isopropyl 3-(methylamino)-4-hydroxybutanoate could be converted into the target compound. In this case, the γ-hydroxyl group would first be transformed into a better leaving group, such as a tosylate or mesylate. Subsequently, treatment with a base would facilitate the intramolecular cyclization, where the nitrogen attacks the γ-carbon to displace the leaving group and form the azetidine ring.

Recent advancements in synthetic methodology have also explored photochemical approaches, such as the Norrish-Yang cyclization, to forge azetidine scaffolds from simple precursors, highlighting the ongoing development in this field. beilstein-journals.org

Intramolecular Cyclization Pathways

Asymmetric Variants in Ring Closure

The asymmetric synthesis of the azetidine-2-carboxylate core often relies on intramolecular cyclization of an acyclic precursor where chirality is introduced through a chiral auxiliary. A notable strategy involves the use of optically active α-methylbenzylamine as both a source of chirality and the nitrogen atom for the heterocycle. nih.govacs.org This method features an intramolecular 4-exo-tet alkylation as the key ring-forming step. nih.gov

The general process begins with the diastereoselective alkylation of an N-(α-methylbenzyl)amino ester derivative with a three-carbon unit bearing two leaving groups, such as 1,3-dibromopropane. The subsequent cyclization is induced by a strong base, like lithium hexamethyldisilazide (LiHMDS), which promotes an intramolecular nucleophilic substitution to form the four-membered ring. The chiral auxiliary guides the stereochemistry of the newly formed stereocenter at the C2 position of the azetidine ring. Finally, the auxiliary and ester protecting groups are removed, typically via hydrogenolysis, to yield enantiomerically pure azetidine-2-carboxylic acid, which can then be derivatized to the target compound. nih.gov

Table 1: Key Features of Asymmetric Ring Closure

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Optically active α-methylbenzylamine | nih.gov |

| Key Reaction | Intramolecular 4-exo-tet alkylation | nih.gov |

| Stereocontrol | Diastereoselective cyclization guided by the auxiliary | acs.org |

| Deprotection | Hydrogenolysis (e.g., Pd/C, H₂) to remove the auxiliary | nih.gov |

[2+2] Cycloaddition Reactions (e.g., Ketene-Imine Cycloadditions)

[2+2] cycloaddition reactions provide a powerful and direct route to the four-membered azetidine ring system. The most classic example is the Staudinger ketene-imine cycloaddition, which yields a 2-azetidinone (β-lactam) core. mdpi.comorganic-chemistry.org In this reaction, a ketene (B1206846), often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine. mdpi.comresearchgate.net The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the β-lactam ring. mdpi.com The resulting 2-azetidinone can then be reduced to the corresponding azetidine.

The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction temperature. mdpi.comorganic-chemistry.org Asymmetric variants can be achieved by using chiral imines or employing chiral catalysts. mdpi.com

More recent advancements include visible-light-mediated photocatalytic [2+2] cycloadditions. springernature.comchemrxiv.orgrsc.org These methods, often referred to as aza Paternò-Büchi reactions, can involve the reaction of an excited-state imine (or oxime) with an alkene. acs.orgnih.govresearchgate.net For instance, an iridium photocatalyst can be used to activate a suitable oxime precursor via triplet energy transfer, which then undergoes cycloaddition with an alkene to form a highly functionalized azetidine directly. springernature.comrsc.orgresearchgate.net These modern approaches offer mild reaction conditions and broad functional group tolerance. chemrxiv.org

Ring Contraction Methodologies from Larger Heterocyclic Systems (e.g., Pyrrolidines)

An alternative strategy for constructing the azetidine skeleton is through the ring contraction of more readily available five-membered heterocyclic systems like pyrrolidines. A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org

This transformation is typically initiated by the monobromination of an N-sulfonyl-2-pyrrolidinone precursor. The resulting α-bromo derivative, when treated with a base such as potassium carbonate and a nucleophile (e.g., an alcohol like isopropanol), undergoes a Favorskii-type rearrangement. The proposed mechanism involves the addition of the nucleophile to the carbonyl group, followed by an intramolecular SN2 cyclization where the enolate displaces the bromide, leading to the formation of a bicyclic intermediate that subsequently collapses to the α-carbonylated N-sulfonylazetidine. rsc.orgorganic-chemistry.org This method efficiently converts a five-membered ring into a four-membered one while simultaneously installing a functional group at the C2 position. organic-chemistry.org

Functional Group Interconversions on Related Precursor Molecules

Once the 2-azetidinone (β-lactam) ring is synthesized, for example via the [2+2] cycloaddition methods described previously, the carbonyl group at the C2 position can be reduced to a methylene (B1212753) group to afford the corresponding azetidine. This reduction is a common transformation in azetidine synthesis. magtech.com.cn

Reagents such as borane (BH₃) complexes (e.g., BH₃·THF or BH₃·SMe₂) or lithium aluminium hydride (LiAlH₄) are effective for this purpose. The choice of reducing agent can be critical to avoid the cleavage of the strained four-membered ring. For a substrate like Isopropyl 4-oxo-2-azetidinecarboxylate, the ester group at the C4 position (assuming a numbering where the nitrogen is position 1) would also need to be considered, as it may be susceptible to reduction by strong hydrides. However, the target molecule has the ester at C2, so the precursor would be an Isopropyl 2-oxo-azetidine derivative, which is a β-lactam. The reduction of the lactam carbonyl is the key step to forming the fully saturated azetidine ring.

Perhaps the most direct and stereochemically controlled route to a specific enantiomer of this compound is through the derivatization of a commercially available chiral precursor like L-Azetidine-2-carboxylic acid. nih.govnih.gov This naturally occurring amino acid provides a scaffold with the desired stereochemistry at the C2 position already established. wikipedia.orgresearchgate.net

The synthesis involves two standard functional group transformations:

Esterification: The carboxylic acid moiety is converted to the isopropyl ester. This can be achieved under standard esterification conditions, such as reacting L-azetidine-2-carboxylic acid with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

N-methylation: The secondary amine of the azetidine ring is methylated. A common method for this transformation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to reductively aminate the nitrogen atom. Alternatively, direct alkylation with a methylating agent like methyl iodide in the presence of a mild base can be employed, though care must be taken to avoid over-alkylation or ring-opening.

This pathway offers excellent control over the final product's absolute stereochemistry, as it originates from a chiral pool starting material. nih.gov

Table 2: Derivatization Pathway from L-Azetidine-2-carboxylic acid

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Isopropyl Esterification | Isopropanol, H₂SO₄ (cat.) or SOCl₂ |

| 2 | N-methylation | HCHO, HCOOH (Eschweiler-Clarke) or CH₃I, K₂CO₃ |

Iii. Spectroscopic and Structural Elucidation of Isopropyl 1 Methyl 2 Azetidinecarboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For Isopropyl 1-methyl-2-azetidinecarboxylate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its connectivity and spatial arrangement.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton of the isopropyl group and the two methyl protons. It would also map the connectivity of the protons within the azetidine (B1206935) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon atom in the azetidine ring, the N-methyl group, and the isopropyl ester moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between the carbonyl carbon of the ester and the methine proton of the isopropyl group would confirm the ester linkage. Similarly, correlations between the N-methyl protons and the carbons of the azetidine ring would verify the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help to establish the relative orientation of the substituents on the azetidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (from ¹H to ¹³C) |

| 1 (N-CH₃) | ~2.4 | ~40 | C2, C4 |

| 2 (CH) | ~3.5 | ~60 | C=O, C3, C4 |

| 3 (CH₂) | ~2.1, ~2.5 | ~25 | C2, C4 |

| 4 (CH₂) | ~3.2 | ~50 | C2, C3, N-CH₃ |

| 5 (C=O) | - | ~172 | - |

| 6 (O-CH) | ~4.9 | ~68 | C=O, CH₃ (isopropyl) |

| 7 (CH(CH₃)₂) | ~1.2 | ~22 | O-CH |

The four-membered azetidine ring is known to exhibit ring-puckering, leading to different conformations. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in chemical shifts and coupling constants, or by observing the coalescence of signals at higher temperatures, it is possible to determine the energy barriers for conformational exchange processes, such as ring inversion. This would provide a more complete understanding of the molecule's three-dimensional structure and flexibility in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

In mass spectrometry, the molecule is ionized and then fragmented. The pattern of these fragments is often unique to the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the isopropyl group: Cleavage of the ester's C-O bond could lead to the loss of an isopropyl radical or propene, resulting in a significant fragment ion.

Decarboxylation: Loss of the carboxyl group as CO₂ is another common fragmentation pathway for esters.

Ring opening of the azetidine: The four-membered ring could undergo cleavage to produce characteristic fragment ions.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted values based on common fragmentation patterns.)

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |

| [M]+ | Molecular Ion |

| [M - 43]+ | Loss of isopropyl group |

| [M - 59]+ | Loss of isopropoxy group |

| [M - 70]+ | Loss of the azetidine ring fragment |

| [M - 101]+ | Loss of the entire ester group |

High-resolution mass spectrometry allows for the observation of isotopic patterns. The relative abundances of ions containing different isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can be compared to theoretical predictions for a given elemental formula. This analysis would serve to confirm the elemental composition of this compound, which is C₈H₁₅NO₂.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational frequencies would be expected for the following functional groups:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group would be expected in the range of 1730-1750 cm⁻¹.

C-N stretch: The stretching vibration of the C-N bond in the azetidine ring would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O stretch: The C-O stretching vibrations of the ester group would also be found in the fingerprint region.

C-H stretch: The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the region of 2850-3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. nih.gov A comparison of the calculated spectrum with the experimental spectrum would aid in the assignment of the observed vibrational bands.

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound (Note: These are predicted values based on typical group frequencies.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1730-1750 |

| C-N stretch (amine) | 1000-1300 |

| C-O stretch (ester) | 1000-1300 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A prominent feature in the spectrum would be the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. This band is typically observed in the region of 1735-1750 cm⁻¹ . The exact position of this peak can be influenced by the electronic environment, but for an α-amino ester, it is expected to be within this range.

The C-O stretching vibrations of the ester group are expected to produce two distinct bands. The C-O-C asymmetric stretching is anticipated to appear in the 1100-1300 cm⁻¹ region, while the O-C-C symmetric stretching from the isopropyl group would likely be observed around 1000-1100 cm⁻¹ .

Vibrations associated with the azetidine ring and the N-methyl group would also be present. The C-N stretching vibration of the tertiary amine within the ring is expected in the 1150-1250 cm⁻¹ region. The presence of the methyl group on the nitrogen atom would give rise to a characteristic C-H stretching band around 2780-2820 cm⁻¹ .

The various C-H stretching and bending vibrations from the isopropyl and azetidine methylene groups would be visible in the regions of 2850-3000 cm⁻¹ (stretching) and 1370-1470 cm⁻¹ (bending). Specifically, the gem-dimethyl group of the isopropyl moiety is expected to show a characteristic doublet around 1370 cm⁻¹ and 1385 cm⁻¹ .

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretching | Ester | 1735-1750 | Strong |

| C-H Stretching (Aliphatic) | Isopropyl, Azetidine | 2850-3000 | Medium |

| C-H Stretching | N-Methyl | 2780-2820 | Medium |

| C-H Bending (gem-dimethyl) | Isopropyl | ~1385 and ~1370 (doublet) | Medium |

| C-H Bending (CH₂) | Azetidine | 1450-1470 | Medium |

| C-O-C Asymmetric Stretching | Ester | 1100-1300 | Strong |

| C-N Stretching | Tertiary Amine | 1150-1250 | Medium |

| O-C-C Symmetric Stretching | Isopropyl Ester | 1000-1100 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the carbon skeleton and other key functional groups.

The C=O stretching of the ester, while strong in the IR, would likely be a weaker band in the Raman spectrum, appearing in the same 1735-1750 cm⁻¹ region. In contrast, the C-C skeletal vibrations of the azetidine ring and the isopropyl group would be more prominent in the Raman spectrum, appearing in the fingerprint region between 800 cm⁻¹ and 1200 cm⁻¹ .

The symmetric C-H stretching vibrations of the methyl and methylene groups around 2800-3000 cm⁻¹ are expected to be strong. The symmetric breathing mode of the azetidine ring would also be a characteristic, though likely weak, Raman signal.

Predicted Raman Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (Aliphatic) | Isopropyl, Azetidine | 2850-3000 | Strong |

| C=O Stretching | Ester | 1735-1750 | Weak |

| C-H Bending | Isopropyl, Azetidine | 1300-1500 | Medium |

| C-C Skeletal Vibrations | Azetidine, Isopropyl | 800-1200 | Medium |

| C-N Stretching | Tertiary Amine | 1150-1250 | Medium |

X-ray Crystallography for Solid-State Structural Characterization and Absolute Configuration

The four-membered azetidine ring is known to be puckered, and the degree of this puckering can be influenced by the nature and orientation of its substituents. The puckering is a mechanism to relieve the inherent ring strain.

Conformational Analysis in the Crystalline State

Based on computational and experimental studies of other azetidine-2-carboxylic acid derivatives, the azetidine ring in this compound is expected to adopt a puckered conformation. nih.gov The degree of puckering and the preferred orientation of the substituents are influenced by steric and electronic factors.

The bulky isopropyl ester group at the C2 position and the methyl group on the nitrogen atom will play a significant role in determining the most stable conformation. It is likely that the substituents will arrange themselves to minimize steric hindrance. In similar cyclic systems, bulky groups tend to occupy pseudo-equatorial positions to reduce steric strain. nih.gov

Without experimental data, a definitive statement on the crystal system and space group cannot be made. However, it is through single-crystal X-ray diffraction that these parameters, along with the precise atomic coordinates, could be determined, providing an unambiguous depiction of the molecule's solid-state structure.

Iv. Computational and Theoretical Investigations of Isopropyl 1 Methyl 2 Azetidinecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide a detailed understanding of the distribution of electrons within Isopropyl 1-methyl-2-azetidinecarboxylate, which is crucial for predicting its reactivity and intermolecular interactions.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the nitrogen atom's lone pair of electrons is expected to significantly contribute to the HOMO, while the LUMO is likely associated with the carbonyl group of the ester.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Energetics studies using DFT can also determine the molecule's total electronic energy and heat of formation, providing insights into its thermodynamic stability.

The four-membered azetidine (B1206935) ring of this compound is not planar and can exist in different puckered conformations. Furthermore, rotation around the C-N and C-C single bonds allows for various spatial arrangements of the substituents. Computational methods can be used to explore the conformational landscape of the molecule and identify the most stable, low-energy conformations (energy minima).

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. For this compound, key torsions to consider would be the puckering of the azetidine ring and the orientation of the isopropyl and methyl groups. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic behavior of this compound.

MD simulations can reveal the flexibility of the azetidine ring and the movement of its substituents. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. Simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to study solvation effects.

The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations in a solvent box (e.g., water or an organic solvent) can show how solvent molecules arrange themselves around the solute and how this affects the solute's structure and dynamics. For this compound, the polar ester group and the nitrogen atom would be expected to form hydrogen bonds with protic solvents.

MD simulations are also a powerful tool for studying how this compound interacts with other molecules. By placing the molecule in a simulation box with other chemical species, it is possible to observe and quantify the intermolecular forces at play, such as van der Waals interactions, electrostatic interactions, and hydrogen bonding. This is crucial for understanding its behavior in solution and its potential to bind to other molecules.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For instance, the hydrolysis of the ester group in this compound could be studied computationally. DFT calculations could be used to model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the isopropanol (B130326) group. The calculated energy profile for this reaction would reveal whether the reaction is likely to proceed and through which mechanism. Such studies on the biosynthesis of azetidine-2-carboxylic acid have provided insights into the enzymatic cyclization of S-adenosylmethionine nih.govnih.gov.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Tetrahedral Intermediate Collapse | 5.8 |

Note: The data in this table is for illustrative purposes and represents a hypothetical reaction pathway.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative understanding of reaction barriers and mechanisms. For this compound, this analysis would typically involve the study of reactions such as nucleophilic substitution or ring-opening, which are characteristic of the strained azetidine ring. rsc.org

Transition State Analysis:

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state (TS) of a proposed reaction. nih.gov For instance, in a nucleophilic attack on the azetidine ring of a related compound, DFT calculations have been used to determine the energetic barrier of a concerted SN2-like reaction. nih.gov In the case of this compound, a similar approach could be employed to study its reactions. The transition state would be identified as a first-order saddle point on the potential energy surface, possessing a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy of this transition state, relative to the reactants, dictates the activation energy of the reaction and, consequently, the reaction rate. For example, in the enzymatic synthesis of azetidine-2-carboxylic acid, computational studies have calculated a kinetically feasible energy barrier, providing insight into the catalytic mechanism. nih.gov

Reaction Coordinate Mapping:

Reaction coordinate mapping involves tracing the path of lowest energy from reactants to products through the transition state. arxiv.org This provides a detailed picture of the geometric and electronic changes that occur throughout the course of a reaction. For this compound, mapping the reaction coordinate for a ring-opening reaction, for example, would illustrate the progressive breaking of a carbon-nitrogen bond and the simultaneous formation of a new bond with an incoming nucleophile. This detailed mapping is crucial for understanding the dynamics of the reaction. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from a transition state analysis and reaction coordinate mapping for a nucleophilic ring-opening of this compound.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | 25.5 | -10.2 |

| Key Bond Distance (Å) C-N | 1.48 | 1.95 | N/A |

| Key Bond Distance (Å) C-Nucleophile | 3.50 | 2.10 | 1.45 |

| Imaginary Frequency (cm-1) | N/A | -450 | N/A |

Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational analysis.

Prediction of Reactivity Profiles

Computational methods are increasingly used to predict the reactivity of molecules before they are synthesized or tested experimentally. mit.edu For this compound, these predictions can guide synthetic efforts and help to understand its chemical behavior.

The reactivity of azetidines is largely governed by their significant ring strain, which is higher than that of less reactive five-membered rings like pyrrolidine. researchgate.net Computational models can quantify this strain energy and correlate it with reactivity.

One common approach to predicting reactivity is through the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to react with electrophiles. In a quantitative structure-activity (QSAR) study of azetidine-2-carbonitrile (B3153824) derivatives, the energy of the HOMO was found to be a key descriptor in predicting their biological activity. medjchem.com

For this compound, the electron-withdrawing isopropyl carboxylate group at the 2-position is expected to lower the energy of the LUMO, potentially making the ring more susceptible to nucleophilic attack compared to an unsubstituted azetidine. The N-methyl group, being electron-donating, would raise the HOMO energy, suggesting an increased reactivity towards electrophiles at the nitrogen atom.

A hypothetical reactivity profile based on computational analysis is presented below:

| Reactivity Descriptor | Predicted Value | Implication |

| LUMO Energy (eV) | -0.5 | Susceptible to nucleophilic attack at C2 and C4 |

| HOMO Energy (eV) | -8.2 | Nitrogen atom is a likely site for electrophilic attack |

| Calculated Ring Strain (kcal/mol) | ~26 | Ring-opening reactions are thermodynamically favorable |

| Proton Affinity (kcal/mol) | 220 | Basic nitrogen atom, readily protonated |

Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational analysis.

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, it is possible to establish structure-reactivity relationships (SRRs). These relationships are crucial for designing new molecules with desired chemical properties.

For instance, computational studies on other azetidine derivatives have explored how different substituents on the ring or the nitrogen atom influence their reactivity as GABA-uptake inhibitors. nih.gov A similar approach for this compound would involve varying the ester group (e.g., replacing isopropyl with ethyl or tert-butyl) or the N-substituent (e.g., replacing methyl with a larger alkyl or an electron-withdrawing group).

The following trends could be hypothetically predicted from such a computational study:

Ester Group: Increasing the steric bulk of the ester group (from methyl to isopropyl to tert-butyl) might hinder the approach of nucleophiles to the C2 position, thereby decreasing the rate of nucleophilic attack at that site. Electron-withdrawing ester groups would be expected to increase the electrophilicity of the adjacent carbon and the carbonyl carbon.

N-Substituent: Replacing the N-methyl group with a more electron-withdrawing group (e.g., an acyl group) would decrease the nucleophilicity of the nitrogen and potentially increase the susceptibility of the ring to nucleophilic attack by further polarizing the C-N bonds. Conversely, larger, electron-donating alkyl groups on the nitrogen might increase its basicity and nucleophilicity.

A hypothetical data table summarizing these predicted relationships is shown below:

| Structural Modification | Effect on LUMO Energy | Predicted Effect on Reactivity Towards Nucleophiles |

| Replace Isopropyl with Ethyl | Slight Increase | Minor decrease |

| Replace Isopropyl with tert-Butyl | Increase | Moderate decrease due to sterics |

| Replace N-Methyl with N-Acetyl | Decrease | Significant increase |

| Replace N-Methyl with N-Ethyl | Slight Increase | Minor decrease |

Note: The data in this table is hypothetical and serves to illustrate the outputs of a computational analysis.

V. Chemical Reactivity and Transformations of Isopropyl 1 Methyl 2 Azetidinecarboxylate

Strain-Release Reactivity of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring in Isopropyl 1-methyl-2-azetidinecarboxylate is fundamentally driven by the desire to relieve steric and torsional strain. rsc.orgresearchwithrutgers.com This stored potential energy facilitates reactions that involve the cleavage of the C-N or C-C bonds of the ring, as the formation of a less-strained, acyclic, or larger-ring product is thermodynamically favorable. rsc.org While the azetidine ring is notably more stable and easier to handle than the corresponding three-membered aziridine (B145994) ring, its strain is sufficient to enable unique chemical transformations under appropriate conditions. researchwithrutgers.comrsc.org Activation of the ring, typically by protonation or quaternization of the nitrogen atom, enhances its electrophilicity and promotes cleavage. magtech.com.cnacs.org

Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing a pathway to functionalized γ-aminopropyl derivatives. magtech.com.cn For this compound, the pre-existing N-methyl group means the molecule is effectively an azetidinium salt precursor. Under neutral conditions, the nitrogen lone pair is available, but in the presence of acids or alkylating agents, it forms a quaternary azetidinium ion. This positively charged species is highly activated towards nucleophilic attack, as the nitrogen atom becomes an excellent leaving group upon ring opening. magtech.com.cnresearchgate.net

The ring-opening reactions are versatile, accommodating a range of nucleophiles. This includes halides, oxygen-based nucleophiles like alcohols and acetates, and nitrogen-based nucleophiles such as amines and azides. researchgate.netnih.gov

The ring-opening of the unsymmetrical azetidinium ion derived from this compound can, in principle, occur via nucleophilic attack at either the C2 or C4 position. The outcome of this competition is governed by a combination of electronic, steric, and stereoelectronic factors. magtech.com.cn

Electronic Effects : The C2 position is adjacent to an electron-withdrawing isopropyl carboxylate group. This group can stabilize a developing negative charge in the transition state or a partial positive charge on the carbon, making the C2-N bond susceptible to cleavage. magtech.com.cn

Steric Effects : The C2 position is more sterically hindered than the C4 position due to the presence of the isopropyl carboxylate group. Consequently, sterically demanding nucleophiles may preferentially attack the less encumbered C4 position. magtech.com.cn

The regioselectivity is therefore highly dependent on the specific nucleophile and reaction conditions. For N-tosyl-2-arylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, suggesting an inversion of configuration at the center of attack. iitk.ac.in However, reactions that proceed through a transition state with significant carbocationic character may lead to racemization. nih.gov For the N-methylated azetidinium ion, regioselective opening at C2 can occur with certain nucleophiles, while others may favor C4. researchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Ring Opening of Activated this compound

| Nucleophile Type | Primary Site of Attack | Influencing Factors | Expected Product Class |

|---|---|---|---|

| Small, "soft" nucleophiles (e.g., CN⁻, I⁻) | C2 | Electronic stabilization from the ester group favors attack at the more substituted carbon. magtech.com.cn | α-substituted-γ-aminobutanoates |

| Sterically bulky nucleophiles (e.g., t-BuO⁻) | C4 | Steric hindrance at C2 directs the nucleophile to the less substituted C4 position. magtech.com.cn | γ-substituted-γ-aminobutanoates |

| Nitrogen nucleophiles (e.g., N₃⁻, RNH₂) | C2 or C4 | Outcome is sensitive to substitution and reaction conditions; both pathways are possible. researchgate.netnih.gov | γ-azido or γ-amino butanoates |

| Oxygen nucleophiles (e.g., RO⁻, AcO⁻) | C2 or C4 | Dependent on conditions; Lewis acid catalysis often favors C2 attack. researchgate.netiitk.ac.in | γ-alkoxy or γ-acetoxy butanoates |

Azetidines serve as valuable synthons for constructing larger nitrogen-containing heterocycles through ring-expansion reactions. bohrium.com This transformation is particularly relevant for azetidines bearing a side chain with a terminal nucleophile or a group that can be converted into one. The process typically involves an initial intramolecular N-alkylation to form a strained bicyclic azetidinium intermediate. nih.govresearchgate.net Subsequent nucleophilic attack on this intermediate leads to the cleavage of one of the original azetidine ring bonds, resulting in an expanded ring system.

For instance, an azetidine equipped with a 3-hydroxypropyl side chain at the C2 position can be activated (e.g., by converting the alcohol to a leaving group) to form a 1-azoniabicyclo[3.2.0]heptane intermediate. The opening of this bicyclic system by an external nucleophile can yield a mixture of five-membered pyrrolidines and seven-membered azepanes. nih.gov The ratio of these products is highly dependent on the substitution pattern of the azetidine and the nature of the nucleophile employed. nih.govresearchgate.net

Table 2: Influence of Nucleophile on Ring Expansion of 1-Azoniabicyclo[3.2.0]heptane Intermediates

| Nucleophile | Pyrrolidine Product (%) | Azepane Product (%) | Reference |

|---|---|---|---|

| Cyanide (CN⁻) | Major | Minor | nih.gov |

| Azide (N₃⁻) | Variable | Variable | nih.gov |

| Acetate (AcO⁻) | Minor | Major | nih.gov |

Data derived from studies on related substituted azetidine systems and illustrates general trends.

While this compound itself lacks the necessary side chain for such intramolecular rearrangements, its core structure is a relevant platform from which such transformations could be designed.

Transformations involving direct attack by an electrophile on the carbon framework of the azetidine ring are less common than nucleophilic ring-openings. The N-methyl group in this compound renders the nitrogen atom non-nucleophilic and not susceptible to further electrophilic attack. The ring itself is electron-rich and can be prone to oxidation, but its reactions are dominated by pathways that relieve ring strain.

Recent advances have explored methods for the direct attachment of azetidine rings to molecules via "electrophilic azetidinylation," where a modified azetidine acts as the electrophile. chemrxiv.org However, this involves the azetidine moiety being added to a nucleophile, rather than the ring itself being attacked by an external electrophile. Direct functionalization, such as C-H activation of the azetidine ring, represents a significant synthetic challenge but offers a potential route for electrophilic substitution, though it often requires specialized catalysts and directing groups.

Nucleophilic Ring Opening Reactions

Reactions Involving the Isopropyl Ester Moiety

The isopropyl ester group at the C2 position offers a secondary site for chemical modification, independent of the ring's strain-release reactivity. Standard ester chemistry can be applied to this moiety, allowing for the modification of the carboxylate group.

The isopropyl ester of this compound can be converted to other esters, such as methyl, ethyl, or benzyl (B1604629) esters, through transesterification. This reaction involves treating the ester with an excess of a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org Catalysts such as scandium(III) triflate (Sc(OTf)₃) have been shown to be effective for direct transesterification in boiling alcohols. organic-chemistry.org The reaction is typically an equilibrium process, and driving it to completion often requires using the desired alcohol as the solvent or removing the displaced isopropanol (B130326) from the reaction mixture.

Table 3: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst (Example) | Expected Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Sc(OTf)₃ or K₂HPO₄ | Methyl 1-methyl-2-azetidinecarboxylate |

| Ethanol (CH₃CH₂OH) | Sc(OTf)₃ | Ethyl 1-methyl-2-azetidinecarboxylate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base catalyst | Benzyl 1-methyl-2-azetidinecarboxylate |

| Allyl alcohol (CH₂=CHCH₂OH) | Sc(OTf)₃ | Allyl 1-methyl-2-azetidinecarboxylate |

Ester Hydrolysis and Cleavage Protocols

The isopropyl ester group in this compound can be cleaved under both acidic and basic conditions to yield the corresponding 1-methyl-2-azetidinecarboxylic acid. The choice of hydrolysis conditions can be critical to avoid unwanted side reactions, such as the opening of the strained azetidine ring.

Acid-Catalyzed Hydrolysis:

Acidic hydrolysis is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. This reaction is reversible and is driven to completion by using a large excess of water.

Base-Mediated Saponification:

Alternatively, the ester can be hydrolyzed using a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a process known as saponification. This reaction is irreversible and generally proceeds under milder conditions than acid-catalyzed hydrolysis, which can be advantageous for sensitive substrates. The initial product of saponification is the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

| Reagent/Conditions | Product | Comments |

| HCl, H₂O, heat | 1-methyl-2-azetidinecarboxylic acid | Reversible reaction; requires excess water. |

| 1. NaOH, H₂O/MeOH | 1-methyl-2-azetidinecarboxylic acid | Irreversible saponification followed by acidic workup. |

| 2. H₃O⁺ | ||

| LiOH, H₂O/THF | 1-methyl-2-azetidinecarboxylic acid | Often used for sterically hindered esters. |

Reactivity at the N-methyl Group

The N-methyl group of this compound is a key site for functionalization, allowing for the introduction of a variety of substituents on the nitrogen atom. This can be achieved through N-demethylation followed by N-alkylation or N-acylation.

The removal of the N-methyl group is a crucial step for further functionalization of the azetidine nitrogen. Several methods have been developed for the N-demethylation of tertiary amines, which can be applied to this compound.

One of the most common methods is the von Braun reaction , which involves treatment of the tertiary amine with cyanogen (B1215507) bromide (BrCN) to form a cyanamide, followed by hydrolysis to the secondary amine.

Another widely used method is reaction with chloroformates , such as phenyl chloroformate or 1-chloroethyl chloroformate (ACE-Cl). The reaction with ACE-Cl, for instance, proceeds through a carbamate (B1207046) intermediate that is subsequently cleaved with methanol to yield the secondary amine hydrochloride.

| Reagent | Intermediate | Product |

| 1. BrCN | N-cyano-N-demethylazetidine | Isopropyl 2-azetidinecarboxylate |

| 2. H₂O/H⁺ | ||

| 1. PhOCOCl | N-phenoxycarbonyl-N-demethylazetidine | Isopropyl 2-azetidinecarboxylate |

| 2. Hydrolysis | ||

| 1. ClCO₂CH(Cl)CH₃ (ACE-Cl) | Carbamate intermediate | Isopropyl 2-azetidinecarboxylate hydrochloride |

| 2. MeOH |

Once the N-methyl group is removed, the resulting secondary amine, Isopropyl 2-azetidinecarboxylate, can be readily functionalized. This allows for the introduction of a wide range of substituents at the nitrogen atom, which can significantly alter the chemical and biological properties of the molecule.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions provide access to a diverse library of N-substituted azetidine-2-carboxylates, which are valuable building blocks in medicinal chemistry and materials science.

Stereoselective Chemical Transformations

The stereocenter at the C2 position of the azetidine ring allows for stereoselective transformations, which are of great importance for the synthesis of enantiomerically pure compounds.

The enolate of this compound can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with various electrophiles in a diastereoselective manner. The stereochemical outcome of these reactions is often controlled by the steric hindrance of the N-substituent and the ester group.

For example, the alkylation of the lithium enolate of N-protected azetidine-2-carboxylates with alkyl halides has been shown to proceed with high diastereoselectivity. The incoming electrophile generally approaches from the face opposite to the bulkier substituent on the nitrogen atom.

In many stereoselective reactions involving the C2 position of the azetidine ring, the configuration of the stereocenter is retained. For instance, in the diastereoselective alkylation of the enolate, the reaction proceeds with retention of configuration at the C2 position.

However, certain reactions can proceed with inversion of configuration. For example, nucleophilic substitution reactions at the C2 position, if they proceed through an SN2 mechanism, will result in an inversion of the stereochemistry. The specific reaction conditions and the nature of the substrate and reagents will determine whether the reaction proceeds with retention or inversion of configuration.

Vi. Applications in Organic Synthesis

Role as a Key Building Block for Complex Chemical Architectures

The unique structural features of the azetidine (B1206935) ring make it a privileged building block for creating sophisticated molecular architectures. Its utility stems from its function as both a rigid chiral template and a versatile precursor that can be elaborated into more complex intermediates.

Chiral azetidine derivatives are highly effective scaffolds for asymmetric synthesis. The conformational rigidity of the four-membered ring is a key advantage, as it reduces the number of accessible conformations and creates a well-defined steric environment. rsc.org This rigidity is instrumental in the design of chiral ligands and organocatalysts that can effectively control the stereochemical outcome of a wide range of chemical reactions. birmingham.ac.ukresearchgate.net

When incorporated into catalysts, the azetidine ring helps to construct a precise and predictable catalytic pocket, which enhances enantioselectivity in asymmetric transformations. rsc.org Azetidine-derived catalysts have been successfully utilized to induce asymmetry in reactions such as Friedel-Crafts alkylations, Michael-type additions, and Henry reactions. birmingham.ac.ukresearchgate.net The defined geometry of the azetidine scaffold allows for efficient transfer of chirality from the catalyst to the product, making it a valuable tool for chemists seeking to synthesize enantiomerically pure compounds.

Azetidines, including functionalized esters like isopropyl 1-methyl-2-azetidinecarboxylate, are valuable precursors for a variety of advanced synthetic intermediates. The inherent ring strain of approximately 25.4 kcal/mol not only imparts unique reactivity but also allows for selective chemical manipulation. rsc.org

Modern synthetic methods have enabled diverse functionalization of the azetidine ring. These strategies include:

Lithiation and Electrophilic Trapping: This allows for the introduction of various substituents onto the azetidine core. researchgate.net

Nucleophilic Displacement: Functional groups on the ring can be substituted to build molecular complexity. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines. rsc.org

Strain-Release Reactions: The high ring strain can be harnessed in reactions such as strain-release homologation of azabicyclo[1.1.0]butanes to generate densely functionalized azetidines that would be difficult to access through other methods. rsc.org

Furthermore, the azetine intermediates, which are unsaturated versions of azetidines, can undergo ring-opening reactions to yield valuable α-amino acid derivatives, further highlighting their role as versatile synthetic precursors. nih.gov

Design and Synthesis of Bioactive Analogues (Excluding Clinical Studies)

The conformationally constrained nature of the azetidine ring makes it an attractive scaffold in medicinal chemistry for the design of bioactive analogues, particularly in the fields of peptidomimetics and enzyme inhibitors.

Research has shown that introducing an Aze residue can induce specific structural motifs, such as γ-turns, within a peptide chain. acs.org In some cases, replacing proline with Aze can perturb the normal secondary structure, for instance, by altering the cis-trans peptide bond equilibrium observed in polyproline sequences. nih.govumich.edu While peptides containing Aze may exhibit more flexibility than their proline-containing counterparts in some contexts, this is due to a reduction in certain noncovalent repulsive interactions, which can lessen the stability of some ordered conformations. nih.gov This ability to finely tune peptide conformation makes azetidine-based amino acids valuable tools for designing peptides with specific shapes to interact with biological targets. acs.orgmdpi.com

The rigid three-dimensional structure of the azetidine scaffold is a desirable feature for the design of enzyme inhibitors. By using the azetidine core as a template, chemists can construct libraries of compounds with diverse functional groups appended to the ring. These libraries are then screened in in vitro assays to identify potent and selective inhibitors of specific enzyme targets.

The defined geometry of the azetidine ring helps to reduce the entropic penalty upon binding to an enzyme's active site, which can contribute to higher binding affinity. Introducing the azetidine motif into a molecule can improve its pharmacological properties by rendering the scaffold more rigid. nih.gov This strategy is a component of rational drug design, where structural knowledge of a target enzyme is used to guide the synthesis of complementary small molecule inhibitors built upon a reliable scaffold like azetidine.

Utilization in Polymerization Processes (if applicable for specific derivatives)

The application of azetidines in polymerization processes is an emerging area of materials science. The significant ring strain inherent in the four-membered heterocycle makes certain azetidine derivatives suitable monomers for ring-opening polymerization (ROP). rsc.org This process is thermodynamically driven by the release of strain upon conversion of the cyclic monomer into a linear polymer chain.

ROP of azetidine derivatives can lead to the formation of polyamines with unique structures and properties that are not readily accessible through other polymerization methods. The specific substituents on the azetidine monomer can be varied to control the properties of the resulting polymer, such as its solubility, thermal stability, and functionality. While this field is still developing, the potential to use functionalized azetidines to create novel polymeric materials represents a promising future application for this class of compounds. rsc.org

Applications of this compound as a Chiral Template in Asymmetric Reactions

The utility of chiral azetidine derivatives in asymmetric synthesis is a significant area of research, leveraging the conformational rigidity of the four-membered ring to induce stereoselectivity. While the broader class of chiral azetidines has been explored for its potential in asymmetric catalysis and as chiral building blocks, specific and detailed research on the application of this compound as a chiral template in asymmetric reactions is not extensively documented in publicly available scientific literature.

General principles derived from related N-substituted azetidine-2-carboxylic acid esters suggest that such compounds can theoretically be employed as chiral templates. In these applications, the stereogenic center at the C2 position of the azetidine ring is intended to control the facial selectivity of reactions at a prochiral center elsewhere in the molecule or in a reacting substrate. The N-methyl group and the isopropyl ester moiety would modulate the steric and electronic properties of the template, influencing the approach of reagents and thus the stereochemical outcome of the reaction.

A representative, though hypothetical, application would involve the diastereoselective alkylation of the enolate derived from a substrate attached to the chiral azetidine template. The fixed stereochemistry of the azetidine ring would direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched product.

However, a thorough review of scientific databases and scholarly articles does not yield specific examples, detailed research findings, or data tables pertaining to the use of this compound for this purpose. Research in the field has more prominently featured other derivatives, such as those with different N-substituents that can also act as coordinating groups or those with different ester groups. For instance, studies have been published on the diastereoselective α-alkylation of N-borane complexes of N-(1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl esters, where the N-substituent plays a key role in stereocontrol. Similarly, other chiral azetidines have been utilized as chiral auxiliaries in asymmetric alkylations and other stereoselective transformations.

Without specific research data, the generation of a detailed and scientifically accurate account of this compound's role as a chiral template, including data tables of reaction conditions, yields, and enantiomeric excesses, is not possible. The scientific community has yet to publish detailed investigations into the specific applications of this particular compound in asymmetric reactions.

Vii. Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies for Azetidine (B1206935) Derivatives

The synthesis of azetidines has historically been challenging due to the high ring strain of the four-membered ring. medwinpublishers.com However, recent years have seen significant progress in the development of novel synthetic methods that offer greater efficiency, stereoselectivity, and functional group tolerance. rsc.org These advancements are crucial for accessing a wider diversity of azetidine derivatives for various applications.

Key emerging strategies include:

Photochemical Reactions: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, have emerged as a powerful tool for the synthesis of azetidines from imines and alkenes. researchgate.netresearchgate.net This approach allows for the construction of the azetidine ring under mild conditions. rsc.org For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using an Iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates for reaction with alkenes. rsc.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical approach to introduce molecular complexity. The Schreiber group developed a method for the C(sp3)–H arylation of azetidines using a palladium catalyst, which has been applied in the synthesis of antimalarial compounds. rsc.org

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for the synthesis of functionalized azetidines through strain-release-driven reactions. rsc.org This strategy provides access to unique substitution patterns that are difficult to achieve through conventional methods.

Cycloaddition and Cyclization Reactions: These remain fundamental strategies for constructing the azetidine ring. medwinpublishers.com Innovations in this area include the use of novel catalysts and reaction conditions to improve yields and stereoselectivity. researchgate.net For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of functionalized azetidine derivatives under mild conditions. organic-chemistry.org

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Advantages | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | Visible-light mediated [2+2] cycloaddition of imines and alkenes. | Ir(III) photocatalysts | Mild reaction conditions, access to complex scaffolds. | rsc.org |

| C-H Activation/Arylation | Direct functionalization of C(sp3)–H bonds. | Pd(OAc)2 with a directing group | High atom economy, late-stage functionalization. | rsc.org |

| Strain-Release Homologation | Ring-opening of azabicyclo[1.1.0]butanes. | Organometallic reagents (e.g., organocuprates) | Access to unique substitution patterns. | rsc.org |

| Multicomponent Reactions | Copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides. | Copper catalysts | High efficiency, rapid assembly of complex molecules. | organic-chemistry.org |

Application of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Optimization

The optimization of synthetic reactions for azetidine derivatives can be significantly accelerated through the use of in-situ spectroscopic monitoring. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy allow for the real-time tracking of reactant consumption, product formation, and the appearance of transient intermediates without the need for sampling. nih.govmdpi.com

This approach offers several advantages for the synthesis of strained heterocycles like azetidines:

Precise Reaction End-Point Determination: By monitoring specific vibrational bands corresponding to starting materials and products, the exact point of reaction completion can be identified, preventing the formation of byproducts from over-reaction. mdpi.com

Kinetic and Mechanistic Insights: In-situ monitoring provides valuable data for understanding reaction kinetics and mechanisms. This information is crucial for identifying rate-limiting steps and optimizing reaction parameters such as temperature, catalyst loading, and reagent addition rates. spectroscopyonline.com

Identification of Unstable Intermediates: For complex reactions, in-situ spectroscopy can help detect and characterize reactive intermediates that may not be observable through traditional offline analysis. spectroscopyonline.com

The implementation of in-situ FTIR and other process analytical technologies (PAT) is expected to become more widespread in the development of robust and scalable synthetic routes to azetidine derivatives, ensuring higher yields and purity. mdpi.com

Integration of Chemoinformatics and Machine Learning for Predictive Structure-Activity Relationships

Chemoinformatics and machine learning are transforming the field of drug discovery by enabling the prediction of biological activities and physicochemical properties of novel compounds. nih.govnih.gov These computational tools are particularly valuable for designing new azetidine derivatives with desired therapeutic profiles.

By analyzing large datasets of known active and inactive compounds, machine learning algorithms can build predictive models for Quantitative Structure-Activity Relationships (QSAR). mdpi.com This process typically involves:

Molecular Representation: Chemical structures are converted into numerical descriptors or "fingerprints" that encode their structural and electronic features. nih.gov

Model Training: A machine learning model, such as a support vector machine (SVM) or a neural network, is trained on a dataset of molecules with known activities. nih.govbiomedgrid.com

Prediction: The trained model can then be used to predict the activity of new, untested azetidine derivatives. nih.gov

The application of these predictive models can significantly reduce the time and cost associated with the synthesis and screening of new compounds by prioritizing candidates with the highest probability of success. Furthermore, the interpretation of these models can provide insights into the key structural features responsible for biological activity, guiding the design of more potent and selective molecules. morressier.com

| Application Area | Methodology | Potential Impact | Reference |

|---|---|---|---|

| Virtual Screening | Docking simulations and machine learning-based scoring functions | Rapid identification of potential drug candidates from large virtual libraries. | nih.gov |

| QSAR Modeling | Development of predictive models for biological activity and toxicity. | Prioritization of synthetic targets and reduction of animal testing. | mdpi.com |

| De Novo Drug Design | Generative models to design novel azetidine scaffolds with desired properties. | Exploration of novel chemical space and design of innovative therapeutics. | biomedgrid.com |

Exploration of Sustainable Synthesis and Green Chemistry Approaches for Azetidine Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. pharmacyjournal.org For the production of azetidine derivatives, future research will likely focus on several key areas of green chemistry:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. pharmacyjournal.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. pharmacyjournal.org

Catalysis: Developing more efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, to replace stoichiometric reagents and reduce waste. pharmacyjournal.org

Energy Efficiency: Employing energy-efficient synthetic methods, such as photochemical and microwave-assisted reactions, to lower the carbon footprint of azetidine production. pharmacyjournal.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. pharmacyjournal.org

By embracing these green chemistry approaches, the synthesis of azetidine derivatives can become more sustainable, economically viable, and environmentally responsible. pharmacyjournal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.